O-Methylisourea Hemisulfate: A Technical Guide for Researchers and Drug Development Professionals
O-Methylisourea Hemisulfate: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Core Properties, Synthesis, and Applications of a Versatile Guanidinylating Agent.
O-Methylisourea hemisulfate is a valuable reagent in chemical biology and drug discovery, primarily utilized for the specific chemical modification of primary amines, most notably the ε-amino group of lysine (B10760008) residues in proteins. This technical guide provides a comprehensive overview of its fundamental properties, detailed experimental protocols for its synthesis and application, and logical workflows for its integration into research and development pipelines.
Core Properties of O-Methylisourea Hemisulfate
The physical and chemical properties of O-Methylisourea hemisulfate are summarized below, providing essential data for its handling, storage, and application in experimental settings.
Physical Properties
| Property | Value | References |
| CAS Number | 52328-05-9 | [1][2][3][4] |
| Molecular Formula | C₄H₁₄N₄O₆S | [1] |
| Molecular Weight | 246.24 g/mol | [1] |
| Appearance | White to off-white solid/crystals | [5] |
| Melting Point | 163-167 °C | [2][3][5] |
| Solubility | Soluble in water (100 mg/mL) | [5] |
| Storage Temperature | Room temperature | [1] |
Chemical Properties
| Property | Value | References |
| Synonyms | O-Methylpseudourea Sulfate (B86663), OMIU | [1][4] |
| SMILES | N=C(N)OC.N=C(N)OC.O=S(O)(O)=O | [1] |
| Hydrogen Bond Donors | 6 | [1] |
| Hydrogen Bond Acceptors | 6 | [1] |
| Rotatable Bonds | 0 | [1] |
| LogP | -1.60026 | [1] |
| Topological Polar Surface Area | 192.8 Ų | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of O-Methylisourea hemisulfate and its primary application in the guanidination of proteins are provided below.
Synthesis of O-Methylisourea Hemisulfate
Two common methods for the synthesis of O-Methylisourea salts are from urea (B33335) and dimethyl sulfate, or from cyanamide (B42294) and methanol (B129727).
1. Synthesis from Urea and Dimethyl Sulfate
This method involves the methylation of urea using dimethyl sulfate.
-
Materials:
-
Dimethyl sulfate
-
Urea
-
Concentrated sulfuric acid
-
Water
-
Calcium hydroxide (B78521)
-
Methanol
-
-
Procedure:
-
In a three-necked flask equipped with a stirrer and thermometer, add 63 g (0.5 mol) of dimethyl sulfate.
-
Heat the flask to 60°C.
-
At this temperature, add 45 g (0.75 mol) of urea, 14.4 g (0.8 mol) of water, and 25.5 g (0.25 mol) of concentrated sulfuric acid.
-
Maintain the reaction mixture at 60°C for 4 hours with continuous stirring.
-
After the incubation period, add 130 g of water to the reaction mixture and cool to 20°C.
-
Add 37 g (0.5 mol) of calcium hydroxide and incubate for 3 hours.
-
Filter the mixture to remove the precipitate.
-
Add 50 mL of methanol to the filtrate to induce recrystallization.
-
Collect the resulting crystals of O-Methylisourea sulfate by filtration. The expected yield is approximately 55.5 g with a purity of over 99%.[6][7]
-
2. Synthesis from Cyanamide and Methanol
This method provides a high yield of O-Methylisourea hydrogen sulfate, which can be subsequently converted to the sulfate salt.[8]
-
Materials:
-
Crystalline cyanamide
-
Methanol
-
Concentrated sulfuric acid
-
-
Procedure for O-Methylisourea Hydrogen Sulfate:
-
Prepare a mixture of concentrated sulfuric acid and methanol in a weight ratio of 100 parts sulfuric acid to 50-150 parts methanol.
-
Cool the mixture to a temperature between -10°C and 20°C.
-
Slowly add crystalline cyanamide to the cooled mixture with stirring while maintaining the temperature.
-
Continue stirring for a period of time until the reaction is complete, which can be monitored by the formation of a crystalline precipitate.
-
Isolate the O-Methylisourea hydrogen sulfate crystals by filtration. Yields are reported to be better than 90%.[8]
-
-
Conversion to O-Methylisourea Sulfate:
-
React the obtained O-Methylisourea hydrogen sulfate with an approximately equimolar amount of cyanamide in methanol.
-
Maintain the reaction temperature between 5°C and 40°C.
-
The O-Methylisourea sulfate will precipitate out of the solution and can be collected by filtration.[8]
-
Guanidination of Proteins
O-Methylisourea hemisulfate is a widely used reagent for the conversion of lysine residues in proteins to homoarginine.[9][10] This modification is valuable for protein structure-function studies and for the determination of reactive lysine content in food and feedstuffs.[10]
-
Materials:
-
O-Methylisourea hemisulfate
-
Barium hydroxide octahydrate
-
Distilled, deionized water (boiled to remove CO₂)
-
Protein sample
-
Centrifuge
-
pH meter
-
-
Preparation of 0.6 M O-Methylisourea Reagent:
-
In a centrifuge tube, dissolve 6 g of barium hydroxide octahydrate in approximately 16 mL of boiled, distilled, deionized water.[11]
-
Add 2 g of O-Methylisourea hemisulfate to the barium hydroxide solution.[11]
-
Allow the solution to cool at room temperature for 30 minutes.[11]
-
Centrifuge the solution at 6,400 x g for 10 minutes to pellet the barium sulfate precipitate.[11]
-
Carefully collect the supernatant, which is the 0.6 M O-Methylisourea reagent. The pH should be between 12.0 and 12.5.[12]
-
Adjust the pH of the reagent to the desired level (typically around 10.5-11.5 for optimal guanidination of lysine) using a suitable buffer or by careful addition of acid/base.[11]
-
-
Protein Guanidination Protocol:
-
Dissolve the protein sample in a suitable buffer.
-
Add the prepared O-Methylisourea reagent to the protein solution. The final concentration of the reagent and the protein-to-reagent ratio may need to be optimized for different proteins.
-
Incubate the reaction mixture at room temperature with gentle agitation. The incubation time can vary from several hours to several days, depending on the protein and the desired extent of modification.[11][12]
-
Stop the reaction by removing the excess reagent, for example, by dialysis or buffer exchange chromatography.
-
The extent of guanidination can be quantified by amino acid analysis after acid hydrolysis, where the amount of homoarginine formed is determined.[9]
-
Visualizations
The following diagrams illustrate the synthesis and reaction workflows of O-Methylisourea hemisulfate.
Caption: Workflow for the synthesis of O-Methylisourea sulfate from urea and dimethyl sulfate.
Caption: Workflow for the synthesis of O-Methylisourea sulfate from cyanamide and methanol.
Caption: Experimental workflow for the guanidination of protein lysine residues.
Caption: Conceptual workflow for the application of O-Methylisourea hemisulfate in drug discovery.
References
- 1. chemscene.com [chemscene.com]
- 2. O-Methylisourea hemisulfate | 52328-05-9 [chemicalbook.com]
- 3. O-Methylisourea hemisulfate | CAS#:52328-05-9 | Chemsrc [chemsrc.com]
- 4. scbt.com [scbt.com]
- 5. O-メチルイソ尿素 ヘミ硫酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. eureka.patsnap.com [eureka.patsnap.com]
- 7. CN105669496A - Preparation method of O-methyl isourea sulphate - Google Patents [patents.google.com]
- 8. US3931316A - Method of preparing O-methyl-isourea hydrogen sulfate and O-methyl-isourea sulfate from cyanamide - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nutrition.ansci.illinois.edu [nutrition.ansci.illinois.edu]
